molecular formula C48H40P2 B3021833 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl CAS No. 99646-28-3

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Cat. No.: B3021833
CAS No.: 99646-28-3
M. Wt: 678.8 g/mol
InChI Key: IOPQYDKQISFMJI-UHFFFAOYSA-N
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Description

2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, which are essential in various catalytic processes. Its unique structure, featuring two phosphine groups attached to a binaphthyl backbone, allows for high enantioselectivity in catalytic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl typically involves the reaction of 2,2’-dibromo-1,1’-binaphthyl with di-p-tolylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.

    Substitution: The phosphine groups can be substituted with other ligands in the presence of suitable transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, transition metal catalysts such as palladium or rhodium.

    Substitution: Transition metal catalysts, various ligands.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced organic substrates, such as alkenes to alkanes.

    Substitution: Metal-phosphine complexes with different ligands.

Scientific Research Applications

2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a ligand in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions. Its ability to induce high enantioselectivity makes it valuable in the synthesis of chiral compounds.

    Biology: The compound is used in the development of chiral drugs and biologically active molecules. Its role in asymmetric synthesis helps in producing enantiomerically pure pharmaceuticals.

    Medicine: It is involved in the synthesis of chiral intermediates for drug development. The high enantioselectivity achieved with this ligand is crucial for the production of effective and safe medications.

    Industry: In the chemical industry, it is used in the production of fine chemicals, agrochemicals, and specialty materials. Its application in catalytic processes enhances the efficiency and selectivity of industrial reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bis(di-p-tolylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
  • 2,2’-Bis(di-p-tolylphosphino)-4,4’,6,6’-tetramethoxybiphenyl

Uniqueness

2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is unique due to its binaphthyl backbone, which provides a more rigid and sterically demanding environment compared to other similar compounds. This rigidity enhances its ability to induce high enantioselectivity in catalytic reactions. Additionally, the presence of two di-p-tolylphosphine groups allows for strong coordination with transition metals, making it a highly effective ligand in various catalytic processes.

Properties

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPQYDKQISFMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153305-67-0, 100165-88-6
Record name 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1 '-binaphthyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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